Tecloftalam

Description

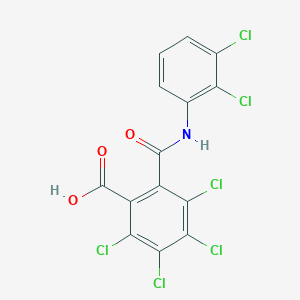

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Cl6NO3/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(23)24)10(18)12(20)11(19)9(6)17/h1-3H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZUQUDEWZIBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Cl6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058179 | |

| Record name | Tecloftalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76280-91-6 | |

| Record name | Tecloftalam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76280-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecloftalam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076280916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecloftalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TECLOFTALAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL1AXQ9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tecloftalam's Mechanism of Action Against Xanthomonas oryzae: A Review of Publicly Available Data

Despite a comprehensive review of available scientific literature, detailed molecular insights into the precise mechanism of action of tecloftalam against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice, remain largely undefined in the public domain. While this compound is recognized as an effective bactericide for managing this significant agricultural pathogen, the specific biochemical pathways and molecular targets within the bacterium that are disrupted by this compound have not been extensively elucidated in published research.

The Virulence Machinery of Xanthomonas oryzae

Xanthomonas oryzae possesses a sophisticated arsenal of virulence factors that enable it to infect and colonize its host plant, rice. Key among these are the Type III Secretion System (T3SS) and quorum sensing (QS) systems. The T3SS acts as a molecular syringe, injecting effector proteins directly into the plant cells to suppress host defenses and facilitate infection.[3][4][5][6] Quorum sensing, a cell-to-cell communication system, allows the bacteria to coordinate gene expression, including the production of virulence factors, in a population-density-dependent manner.[7][8][9][10] This is often mediated by diffusible signal factors (DSF).[7][8][9][10]

While these systems are critical for the pathogenicity of Xanthomonas oryzae, there is no publicly available research that directly links the bactericidal activity of this compound to the inhibition or disruption of either the T3SS or the QS signaling pathways.

Potential, Yet Unconfirmed, Mechanisms of Action

Based on the mechanisms of other bactericides and the general description of this compound's action, several potential, yet unconfirmed, modes of action can be hypothesized:

-

Enzyme Inhibition: this compound could act as an inhibitor of one or more essential bacterial enzymes. These could be enzymes involved in critical metabolic pathways such as cell wall synthesis, protein synthesis, or nucleic acid replication. However, without specific enzyme kinetic studies, the target enzymes remain unknown.

-

Disruption of Cell Membrane Integrity: Some antimicrobial compounds exert their effect by disrupting the bacterial cell membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death. While this is a common mechanism for bactericides, there is no specific evidence to suggest that this compound functions in this manner against Xanthomonas oryzae.

-

Interference with Cellular Metabolism: The broad statement that this compound "interferes with cellular metabolism" could encompass a wide range of possibilities, from the inhibition of key metabolic pathways to the disruption of energy production. Without transcriptomic or proteomic studies analyzing the effects of this compound on Xanthomonas oryzae, it is impossible to pinpoint the specific metabolic processes that are affected.

The Information Gap: A Lack of Specific Experimental Data

The creation of an in-depth technical guide, as requested, necessitates detailed experimental data. This would typically include:

-

Quantitative Data: Such as the half-maximal inhibitory concentration (IC50) or binding affinities of this compound against specific molecular targets.

-

Experimental Protocols: Detailed methodologies from studies investigating the mechanism of action, such as enzyme inhibition assays, membrane potential measurements, or gene expression analyses.

-

Signaling Pathway Diagrams: Visual representations of the specific cellular pathways affected by this compound.

A thorough search of scientific databases for studies containing this type of information on this compound and Xanthomonas oryzae did not yield any specific results. The available literature focuses more on the general efficacy of this compound as a bactericide in agricultural settings and the biology of Xanthomonas oryzae itself, rather than the molecular interactions between the two. It is possible that such detailed mechanistic studies have been conducted by the manufacturers of this compound but have not been made publicly available.

Conclusion

References

- 1. Proteome analysis of the plant-pathogenic bacterium Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Combined Analysis of the Time-Resolved Transcriptome and Proteome of Plant Pathogen Xanthomonas oryzae pv. oryzae [frontiersin.org]

- 3. Global Transcriptome Profiling of Xanthomonas oryzae pv. oryzae under in planta Growth and in vitro Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A proteomic study of Xanthomonas oryzae pv. oryzae in rice xylem sap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic and Transcriptomic Analyses Provide Novel Insights into the Crucial Roles of Host-Induced Carbohydrate Metabolism Enzymes in Xanthomonas oryzae pv. oryzae Virulence and Rice-Xoo Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Transcriptional Reprogramming of Rice Cells by Xanthomonas oryzae TALEs [frontiersin.org]

- 8. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonistic transcriptome profile reveals potential mechanisms of action on Xanthomonas oryzae pv. oryzicola by the cell-free supernatants of Bacillus velezensis 504, a versatile plant probiotic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Transcriptional Regulator TfmR Directly Regulates Two Pathogenic Pathways in Xanthomonas oryzae pv. oryzicola | MDPI [mdpi.com]

Physicochemical Properties of Tecloftalam: A Technical Guide for Formulation Development

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Tecloftalam (CAS 76280-91-6), a phthalamic acid fungicide.[1] Understanding these characteristics is fundamental for the successful development of stable, effective, and safe agrochemical formulations. The data and protocols presented herein are intended to support research and development efforts from early-stage characterization to final product formulation.

Chemical Identity and Structure

This compound, chemically known as 2,3,4,5-tetrachloro-6-[[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid, is a dicarboxylic acid monoamide.[1][2][3] It functions as a bacteriostat, primarily used for the control of bacterial leaf blight in rice, caused by Xanthomonas campestris pv. oryzae.[2][4][5][6]

Physicochemical Properties

A summary of the key physicochemical parameters of this compound is provided below. These properties are critical inputs for formulation design, influencing everything from solvent selection and manufacturing processes to bioavailability and environmental fate.

| Property | Value | Source(s) |

| Physical Appearance | White crystalline powder | [2][4][6][9] |

| Melting Point | 198 - 199 °C | [5][8][9][10] |

| Boiling Point | 525.7 ± 50.0 °C (Predicted) | [2][8][9][10] |

| Density | 1.773 - 1.8 g/cm³ (Predicted) | [2][8][9][10] |

| Water Solubility | 14 mg/L (at 26 °C) | [5][11] |

| Organic Solvent Solubility | - DMSO: Slightly soluble- Methanol: Slightly soluble (5.4 g/L)- Ethyl Acetate: Slightly soluble, heated (8.7 g/L)- Acetone: 25.6 g/L- Dimethylformamide: 162 g/L- Dioxane: 64.8 g/L | [4][5][8][9][10] |

| pKa | 1.07 ± 0.50 (Predicted) | [4][8][9] |

| LogP (Kow) | 2.17 - 6.18 (XLogP3: 5.8) | [2][3][5][11] |

| Vapor Pressure | 7.05E-12 mmHg (at 25 °C) / 8.16 x 10⁻³ mPa (at 20 °C) | [5][8] |

| Flash Point | 271.7 °C | [2][8][9] |

Mode of Action and Classification

This compound's utility as a fungicide is derived from its bacteriostatic mode of action. It is classified within the Fungicide Resistance Action Committee (FRAC) as belonging to Group 34.

Caption: Logical relationship of this compound's classification and mode of action.

Standard Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) or agrochemical active ingredients are crucial for regulatory submission and formulation development. While specific internal SOPs may vary, the following sections describe standard, widely accepted methodologies.

General Workflow for Physicochemical Characterization

The characterization of a substance like this compound follows a logical progression where fundamental properties are determined first, as they often inform subsequent, more complex tests.

Caption: General experimental workflow for physicochemical characterization.

Protocol: Solubility Determination (Shake-Flask Method, OECD 105)

Objective: To determine the saturation solubility of this compound in water and other relevant solvents, a critical parameter for developing liquid formulations or understanding dissolution behavior.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, acetone, methanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 26 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated liquid phase. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mass per unit volume (e.g., mg/L or g/L).

Protocol: Octanol-Water Partition Coefficient (LogP) Determination (HPLC Method, OECD 117)

Objective: To determine the lipophilicity of this compound. LogP is a key indicator of its environmental partitioning behavior and its potential for membrane permeation.

Methodology:

-

Principle: This method correlates the retention time of the test substance on a reversed-phase HPLC column with the known LogP values of a series of standard reference compounds.

-

System Setup: An HPLC system with a C18 stationary phase column and a mobile phase of methanol/water is used.

-

Calibration: A series of standard compounds with well-documented LogP values spanning the expected range for this compound are injected, and their retention times (t_R) are recorded. A calibration curve is generated by plotting log k (logarithm of the retention factor) versus the known LogP values. The retention factor k is calculated as k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards. Its retention time is measured.

-

Calculation: The log k for this compound is calculated from its retention time. The LogP value is then interpolated from the calibration curve.

Protocol: pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound. As an acidic compound, its pKa value is critical for predicting its charge state, solubility, and reactivity at different pH levels.

Methodology:

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (often water with a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter. The temperature is kept constant throughout the experiment.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. Sophisticated software can be used to analyze the curve and calculate the pKa value precisely.

Stability Profile

This compound's stability is a key consideration for formulation and storage.[5]

-

Light Stability: The compound is known to be degraded by sunlight or UV light.[5] Formulations should be packaged in light-protecting materials.

-

pH Stability: It is reported to be stable under neutral or alkaline conditions but undergoes hydrolysis in strongly acidic media.[5] This dictates the acceptable pH range for aqueous-based formulations.

-

Storage: For long-term stability of the raw material, storage in dry, sealed containers at cool temperatures (0-8 °C) is recommended.[4][8][9][10]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 76280-91-6 [m.chemicalbook.com]

- 5. This compound å¶æ¯é [9ele.com]

- 6. This compound | 76280-91-6 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound STANDARD [chembk.com]

- 9. Cas 76280-91-6,this compound | lookchem [lookchem.com]

- 10. 76280-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound (Ref: SF 7402) [sitem.herts.ac.uk]

Tecloftalam: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecloftalam (2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a synthetic compound primarily recognized for its application as an agrochemical fungicide and bactericide.[1][2][3][4] It is particularly effective against bacterial leaf blight in rice, a disease caused by the pathogen Xanthomonas oryzae.[2][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical characterization, and purported mechanism of action of this compound, tailored for professionals in chemical research and drug development. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic acyl substitution reaction between 3,4,5,6-tetrachlorophthalic anhydride and 2,3-dichloroaniline. This reaction yields the corresponding phthalamic acid, which is this compound. While specific, detailed industrial synthesis protocols are proprietary, a plausible and chemically sound laboratory-scale synthesis is outlined below, based on established principles of organic chemistry.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of 2,3-dichloroaniline on one of the carbonyl carbons of 3,4,5,6-tetrachlorophthalic anhydride, leading to the opening of the anhydride ring to form the amic acid, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a general guideline based on the reaction of anhydrides with amines to form amides.

Materials:

-

3,4,5,6-Tetrachlorophthalic anhydride

-

2,3-Dichloroaniline

-

Glacial Acetic Acid (Solvent)

-

Hydrochloric Acid (for work-up)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5,6-tetrachlorophthalic anhydride (1.0 eq.) in a minimal amount of warm glacial acetic acid.

-

Addition of Amine: To this solution, add 2,3-dichloroaniline (1.0 eq.) portion-wise while stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water, which should precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration and wash with copious amounts of deionized water to remove acetic acid and any unreacted starting materials. A final wash with dilute hydrochloric acid can be performed to ensure the removal of any unreacted aniline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques. Below is a summary of its known physicochemical properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid | [1] |

| Synonyms | Shiragen, N-(2,3-Dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid | [1] |

| CAS Number | 76280-91-6 | [1][4] |

| Molecular Formula | C₁₄H₅Cl₆NO₃ | [2][4] |

| Molecular Weight | 447.91 g/mol | [1][2] |

| Appearance | White crystalline powder / Colourless | [2][4] |

| Melting Point | 198.5 °C | [4] |

| Boiling Point | 525.7 ± 50.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Water Solubility | 3.13e-05 M | [4] |

| XLogP3 | 5.8 | [1] |

Spectroscopic Data

-

¹H NMR: Aromatic protons from the dichlorophenyl ring, an amide proton (N-H), and a carboxylic acid proton (O-H). The latter two may be broad and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: Carbon signals corresponding to the two aromatic rings, the amide carbonyl, and the carboxylic acid carbonyl.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amide), O-H stretching (carboxylic acid), C=O stretching (amide and carboxylic acid), and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated in publicly available literature. However, it is generally understood to function by inhibiting bacterial growth and metabolism.[5] One of its modes of action is described as the disruption of amino acid synthesis, which is crucial for bacterial proliferation.[5] As a phthalamic acid fungicide, it may also interfere with essential enzyme functions within the pathogen.

Caption: Postulated mechanism of action of this compound.

The diagram above illustrates the proposed inhibitory effects of this compound on key metabolic processes within the bacterial cell, ultimately leading to the cessation of growth and proliferation. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound remains a relevant compound in the field of agrochemicals. This guide provides a foundational understanding of its synthesis, chemical and physical properties, and a general overview of its biological activity. The provided synthetic protocol offers a viable route for laboratory-scale preparation, which can be further optimized. While the precise mechanism of action requires more in-depth investigation, the current understanding points towards the disruption of fundamental metabolic pathways in target pathogens. This document serves as a valuable resource for researchers and professionals engaged in the development of new agrochemicals and related chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial, anti-biofilm, and anti-virulence potential of tea tree oil against leaf blight pathogen Xanthomonas oryzae pv. oryzae instigates disease suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Bactericidal Effect of Pseudomonas oryziphila sp. nov., a Novel Pseudomonas Species Against Xanthomonas oryzae Reduces Disease Severity of Bacterial Leaf Streak of Rice [frontiersin.org]

- 5. Metabolism of N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid (techlofthalam) in paddy soil and rice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tecloftalam structural analogues and derivatives

The search results primarily yielded basic information about tecloftalam itself, including its chemical structure, properties, and its use as a fungicide. Some results provided general synthesis protocols for related chemical classes, such as phthalamic acids and N,N'-bis(diphenylmethyl)phthalamide. However, no specific documents were found that detail the synthesis of a series of this compound analogues, provide quantitative data on their biological activity, or discuss their structure-activity relationships (SAR). Furthermore, no experimental protocols for the synthesis and biological evaluation of such analogues could be located.

The core requirements of the user's request—to provide an in-depth technical guide on this compound's structural analogues and derivatives, complete with quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled with the currently available information. The necessary primary literature detailing the exploration of this compound's chemical space for the development of new derivatives appears to be absent from the searched public domain resources.

Therefore, it is not possible to generate the requested technical guide or whitepaper.

Toxicological Profile of Tecloftalam in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on the toxicological profile of Tecloftalam in non-target organisms is based on publicly available data, which is limited for certain species. This document is intended for informational purposes and should not be used as a substitute for a comprehensive environmental risk assessment.

Executive Summary

This compound is a bactericide primarily used for the control of bacterial leaf blight in rice. While its mode of action is targeted at bacteria, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide synthesizes the available toxicological data for this compound across various non-target species, including aquatic organisms, birds, bees, and soil organisms.

Significant data gaps exist in the publicly available literature, particularly for terrestrial non-target organisms such as birds, bees, and earthworms. The most comprehensive data is available for aquatic species. This guide presents the available quantitative data in structured tables, details the standard experimental protocols for toxicological testing, and provides visualizations of the known mode of action and a general experimental workflow.

Toxicological Profile of this compound

Aquatic Organisms

The acute toxicity of this compound to aquatic organisms has been evaluated in fish, aquatic invertebrates, and algae. The available data suggests a moderate acute toxicity to fish and low toxicity to aquatic invertebrates and algae.

Data Presentation: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | ||||

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 9.0 | 96 hours | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | NOEC | 2.3 | 96 hours | [1] |

| Aquatic Invertebrates | ||||

| Water Flea (Daphnia magna) | 48-hour EC₅₀ | >10 | 48 hours | [2] |

| Algae | ||||

| Green Algae (Scenedesmus subspicatus) | 72-hour EC₅₀ | 5.8 | 72 hours | [2] |

Experimental Protocols: Aquatic Toxicity Testing

The methodologies for assessing the acute toxicity of chemical substances to aquatic organisms are well-established and standardized by international organizations such as the Organisation for Economic Co-operation and Development (OECD).

Fish, Acute Toxicity Test (as per OECD Guideline 203) [3]

This test is designed to determine the median lethal concentration (LC₅₀) of a substance in fish.

-

Test Species: A recommended cold-water species is the Rainbow Trout (Oncorhynchus mykiss).

-

Test Conditions: The test is typically conducted as a 96-hour static, semi-static, or flow-through test. For this compound, a semi-static test was performed[1].

-

Procedure:

-

Following a preliminary range-finding test, groups of fish are exposed to a range of concentrations of the test substance. A control group is exposed to water without the test substance.

-

The fish are maintained at a constant temperature (e.g., approximately 14°C for rainbow trout) with a defined photoperiod (e.g., 16 hours light, 8 hours dark)[1].

-

Mortality and any sublethal effects (e.g., loss of equilibrium, changes in swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.

-

The LC₅₀ value and its 95% confidence limits are calculated at each observation time using statistical methods like probit analysis.

-

The No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant effects are observed, is also determined.

-

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia magna.

-

Test Organism: Daphnia magna neonates (less than 24 hours old).

-

Test Conditions: The test is conducted for 48 hours under static conditions.

-

Procedure:

-

Groups of daphnids are exposed to a series of concentrations of the test substance in a suitable medium.

-

The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals (those unable to swim) is recorded.

-

The EC₅₀ (median effective concentration) for immobilization is calculated at 48 hours.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae.

-

Test Organism: A rapidly growing green alga species such as Scenedesmus subspicatus.

-

Test Conditions: The test is typically conducted over 72 hours under constant illumination and temperature.

-

Procedure:

-

Exponentially growing algal cultures are exposed to various concentrations of the test substance.

-

Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or photometric measurements.

-

The EC₅₀ for growth inhibition is determined by comparing the growth in the test cultures to that of the control.

-

Mandatory Visualization: Experimental Workflow for Acute Aquatic Toxicity Testing

Caption: General workflow for acute aquatic toxicity testing of this compound.

Avian Species

There is a significant lack of publicly available data on the toxicity of this compound to avian species. The AERU database indicates that data for both acute and short-term dietary toxicity in birds are not available[2].

Experimental Protocols: Avian Toxicity Testing

In the absence of specific data for this compound, the standard methodologies for assessing avian toxicity are presented below.

Avian Acute Oral Toxicity Test (as per OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds, typically expressed as a median lethal dose (LD₅₀).

-

Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

-

Procedure:

-

Birds are fasted before the administration of a single oral dose of the test substance.

-

A control group receives the vehicle only.

-

The birds are observed for mortality and signs of toxicity for at least 14 days.

-

The LD₅₀ is calculated based on the observed mortality at different dose levels.

-

Avian Dietary Toxicity Test (as per OECD Guideline 205)

This test evaluates the toxicity of a substance when administered in the diet over a short period.

-

Test Species: Similar to the acute oral test, quail or mallard ducklings are often used.

-

Procedure:

-

Young birds are fed a diet containing the test substance at various concentrations for five days.

-

This is followed by a three-day observation period with a normal diet.

-

Mortality, signs of toxicity, and food consumption are recorded daily.

-

The LC₅₀ (median lethal concentration) in the diet is determined.

-

Bees

No quantitative data on the toxicity of this compound to bees is publicly available. The AERU database explicitly states that data for both contact and oral acute toxicity to honeybees (Apis spp.) are missing[2].

Experimental Protocols: Honeybee Toxicity Testing

Standardized tests are available to assess the potential risk of pesticides to honeybees.

Honeybees, Acute Oral Toxicity Test (as per OECD Guideline 213)

This test determines the acute oral LD₅₀ of a substance to adult worker honeybees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Procedure:

-

Bees are starved for a short period and then individually fed a single dose of the test substance in a sucrose solution.

-

Control bees receive only the sucrose solution.

-

Mortality is recorded at 24, 48, and 72 hours.

-

The LD₅₀ is calculated at each observation time.

-

Honeybees, Acute Contact Toxicity Test (as per OECD Guideline 214)

This test determines the acute contact LD₅₀ by direct application of the substance to the bees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Procedure:

-

A small, precise volume of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.

-

Control bees are treated with the solvent alone.

-

Mortality is assessed at 24, 48, and 72 hours.

-

The contact LD₅₀ is calculated.

-

Soil Organisms

There is no publicly available information on the toxicity of this compound to soil organisms such as earthworms. The AERU database indicates that data for both acute and chronic toxicity to earthworms are not available[2].

Experimental Protocols: Earthworm Toxicity Testing

The effects of chemicals on earthworms are typically assessed through acute and reproduction tests.

Earthworm, Acute Toxicity Test (as per OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

-

Test Organism: Adult earthworms of the species Eisenia fetida.

-

Procedure:

-

Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate.

-

Mortality is assessed after 7 and 14 days.

-

The LC₅₀ is determined at the end of the 14-day period.

-

Earthworm Reproduction Test (as per OECD Guideline 222)

This test assesses the sublethal effects of a substance on the reproductive output of earthworms.

-

Test Organism: Adult Eisenia fetida.

-

Procedure:

-

Adult earthworms are exposed to the test substance in artificial soil for four weeks, during which mortality and changes in biomass are recorded.

-

After four weeks, the adult worms are removed, and the soil is incubated for another four weeks.

-

The number of juvenile earthworms that have hatched is then counted.

-

The EC₅₀ for reproductive effects and the NOEC are determined.

-

Mode of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of bacterial growth[2]. It is known to disrupt essential enzyme functions and interfere with cellular metabolism in target bacteria. However, the specific signaling pathways affected by this compound in non-target organisms have not been elucidated in the available scientific literature. The toxic effects observed in non-target organisms may be due to off-target effects on analogous biochemical pathways or other, as yet unidentified, mechanisms.

Mandatory Visualization: Proposed Antibacterial Mode of Action of this compound

Caption: Proposed antibacterial mode of action of this compound.

Conclusion and Data Gaps

The available toxicological data for this compound in non-target organisms is limited, with the most complete information pertaining to acute aquatic toxicity. Based on the current data, this compound presents a moderate acute risk to fish and a low acute risk to aquatic invertebrates and algae.

There are significant data gaps regarding the toxicity of this compound to birds, bees, and soil organisms. The absence of this information precludes a comprehensive environmental risk assessment for terrestrial ecosystems. Further research is required to address these knowledge gaps and to elucidate the specific mode of action and potential sublethal effects of this compound in a wider range of non-target species. This will enable a more robust evaluation of its environmental safety.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Tecloftalam

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and regulatory databases, specific quantitative data on the environmental fate and degradation of Tecloftalam is largely unavailable. Regulatory bodies in Europe and the United States do not appear to have extensive public records for this substance, and data from its primary country of use, Japan, is not readily accessible. The information that is available is often qualitative or refers to the general class of phthalanilic acid fungicides. This guide, therefore, summarizes the available information and outlines the standard experimental protocols that would be used to generate the necessary data for a complete environmental risk assessment.

Introduction

This compound, a phthalanilic acid fungicide, is primarily used in agriculture to control bacterial leaf blight in rice.[1] Its chemical name is N-(2,3-dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid.[2] Understanding the environmental fate and degradation of such crop protection agents is crucial for assessing their potential impact on ecosystems and human health. This guide provides an overview of the known environmental behavior of this compound and details the standardized methodologies for its comprehensive environmental risk assessment.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the breakdown of pesticides in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding environment.

Quantitative Data:

| Parameter | Value | Conditions | Reference |

| Hydrolysis DT₅₀ | Data not available | pH 4, 7, 9; 25°C | [1] |

Experimental Protocol (Following OECD Guideline 111):

A tiered approach is used to assess hydrolysis as a function of pH.

-

Tier 1: Preliminary Test: A solution of this compound in sterile aqueous buffer at pH 4, 7, and 9 is incubated at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2: Main Study: If significant degradation occurs in the preliminary test, further studies are conducted at different temperatures (e.g., 25°C, 40°C, 50°C) to determine the hydrolysis rate constants and half-lives (DT₅₀) at each pH.

-

Analysis: The concentration of this compound and any major degradation products are measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for hydrolysis testing.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. In the environment, this primarily occurs due to sunlight.

Quantitative Data:

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis DT₅₀ | Data not available | Simulated sunlight, pH 7 | [1] |

Experimental Protocol (Following OECD Guideline 316):

The phototransformation of chemicals in water is assessed through direct photolysis studies.

-

Sample Preparation: A solution of radiolabelled this compound in a sterile aqueous buffer is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to assess for any non-photolytic degradation.

-

Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

-

Quantum Yield Determination: The data is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process. This allows for the estimation of the environmental half-life under different light conditions.

Caption: Experimental workflow for aqueous photolysis testing.

Biotic Degradation

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms in soil and water.

Aerobic and Anaerobic Soil Metabolism

The persistence and transformation of pesticides in soil are critical factors in their environmental risk assessment.

Quantitative Data:

| Parameter | Value | Conditions | Reference |

| Soil Metabolism DT₅₀ | Data not available | Aerobic & Anaerobic |

Experimental Protocol (Following OECD Guideline 307):

-

Soil Selection: Representative agricultural soils are chosen for the study.

-

Test Substance Application: Radiolabelled this compound is applied to the soil samples.

-

Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions at a constant temperature. Aerobic conditions are maintained by a continuous flow of air, while anaerobic conditions are achieved by flooding the soil and purging with an inert gas like nitrogen.

-

Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its metabolites. Evolved CO₂ (from mineralization of the radiolabel) is trapped and quantified.

-

Data Evaluation: The rates of degradation of this compound and the formation and decline of major metabolites are determined to establish the degradation pathway and calculate DT₅₀ and DT₉₀ values.

Caption: General degradation pathway in soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

For pesticides used in or near aquatic environments, such as this compound in rice paddies, understanding their fate in water-sediment systems is essential.

Quantitative Data:

| Parameter | Value | Conditions | Reference |

| Water-Sediment DT₅₀ | Data not available | Aerobic & Anaerobic | [1] |

Experimental Protocol (Following OECD Guideline 308):

-

System Setup: Intact water-sediment systems are collected from relevant aquatic environments.

-

Application: Radiolabelled this compound is applied to the water phase.

-

Incubation: The systems are incubated in the dark under either aerobic (aerated water phase) or anaerobic (nitrogen-purged) conditions.

-

Sampling and Analysis: At specified intervals, the water and sediment phases are separated and analyzed for the parent compound and transformation products. Volatile compounds and CO₂ are also trapped and measured.

-

Data Interpretation: The partitioning of the substance between water and sediment, its degradation rate in the total system, and the formation of metabolites and non-extractable residues are determined.

Caption: Processes in a water-sediment system.

Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than in the environment. For aquatic organisms, this is often expressed as the Bioconcentration Factor (BCF).

Quantitative Data:

| Parameter | Value | Organism | Reference |

| Bioconcentration Factor (BCF) | Low risk (qualitative) | Fish | [1] |

Experimental Protocol (Following OECD Guideline 305):

-

Test Organism: A suitable fish species (e.g., rainbow trout, zebrafish) is selected.

-

Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of radiolabelled this compound in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: After the exposure period, the fish are transferred to clean water and monitored for the elimination of the substance.

-

Analysis: The concentration of this compound is measured in the fish tissue and the water at regular intervals during both phases.

-

BCF Calculation: The steady-state BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water. If a steady state is not reached, a kinetic BCF is calculated from the uptake and depuration rate constants.

Caption: Logic for triggering a bioaccumulation study.

Analytical Methodologies

The analysis of this compound and its degradation products in environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.

-

Sample Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the analytes from water samples. For soil and sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are common techniques.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the preferred method for separating this compound and its potentially polar metabolites.

-

Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for identifying and quantifying the analytes at low environmental concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable after derivatization of the analytes.

Conclusion

While this compound is known to be a phthalanilic acid fungicide used for controlling bacterial leaf blight in rice, there is a significant lack of publicly available quantitative data on its environmental fate and degradation. The information available suggests a potential for degradation through hydrolysis and photolysis, but the rates and products of these reactions are not well-documented in the public domain. Similarly, specific data on its metabolism in soil and aquatic systems, as well as its potential for bioaccumulation, are scarce.

This guide has outlined the standard OECD protocols that are essential for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Future research and regulatory submissions should aim to fill the existing data gaps to ensure a thorough understanding of the environmental behavior of this pesticide.

References

Tecloftalam: A Technical Chronicle of its Discovery and Development as a Bactericide for Rice Bacterial Leaf Blight

An In-depth Guide for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Tecloftalam, a phthalamic acid bactericide, has played a significant role in the management of bacterial leaf blight in rice, a major disease threatening a staple food source for a large portion of the global population. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of this compound. It details its chemical synthesis, mechanism of action against Xanthomonas oryzae pv. oryzae, and summarizes the available data on its efficacy and toxicological profile. This document is intended to serve as a key resource for researchers and professionals in the field of agrochemical development.

Introduction

Bacterial leaf blight, caused by the bacterium Xanthomonas oryzae pv. oryzae, is a destructive disease of rice (Oryza sativa), leading to significant yield losses worldwide. The development of effective and specific bactericides has been a critical component of integrated pest management strategies for this crop. This compound emerged as a targeted solution to this agricultural challenge. This document traces the history of its development, elucidates its chemical and biological properties, and presents key data from its evaluation.

Discovery and Development History

The development of this compound, also known by its trade name Shirahagen S, is linked to the pioneering work in agrochemicals by the Japanese company Sankyo Co., Ltd. (now part of Daiichi Sankyo and its agrochemical business evolving into Mitsui Chemicals Crop & Life Solutions)[1][2]. Sankyo has a long history of developing agricultural chemicals, beginning with Japan's first synthetic pesticide in 1921[1][2]. While specific details regarding the initial discovery and the individual scientists involved are not extensively publicized, the development of this compound falls within the broader mid to late 20th-century expansion of synthetic pesticide research in Japan[3].

The primary patent for this compound, which would detail its initial synthesis and claimed utility, is a critical piece of its developmental history. Subsequent patents often reference its use in various fungicidal compositions[2][4].

Chemical Properties and Synthesis

This compound is a dicarboxylic acid monoamide[5]. Its chemical identity is well-defined:

| Property | Value |

| IUPAC Name | 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid[5] |

| CAS Number | 76280-91-6[5] |

| Molecular Formula | C₁₄H₅Cl₆NO₃[5] |

| Molecular Weight | 447.9 g/mol [5] |

| Synonyms | Techlofthalam, Shiragen, Shirahagen S, 2',3',3,4,5,6-Hexachlorophthalanilic acid, N-(2,3-Dichlorophenyl)-3,4,5,6-tetrachlorophthalamic acid[5] |

Synthesis Protocol

The synthesis of this compound involves the reaction of 2,3,4,5-tetrachlorophthalic acid with 2,3-dichloroaniline. This process is a classic example of amide bond formation[6].

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Equimolar amounts of 2,3,4,5-tetrachlorophthalic acid and 2,3-dichloroaniline are prepared.

-

Solvent and Catalyst: The reactants are dissolved in a suitable organic solvent. An acid catalyst is typically employed to facilitate the reaction.

-

Reaction Conditions: The mixture is heated under controlled temperature and pressure to drive the amide bond formation.

-

Purification: Upon completion of the reaction, the crude product is purified through recrystallization or other chromatographic techniques to yield this compound of high purity[6].

References

- 1. This compound | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016061259A1 - Pesticide formulations having physical mode of action - Google Patents [patents.google.com]

- 3. WO2018112563A1 - Agrochemical composition for treating seeds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2021130735A1 - Organic fungicide derived through microbial fermentation and efficient formulation - Google Patents [patents.google.com]

- 6. This compound (Ref: SF 7402) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Spectral Analysis of Tecloftalam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Tecloftalam, a potent agrochemical fungicide. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. Visualizations of experimental workflows and the compound's synthesis are also presented to facilitate a deeper understanding of its chemical and physical properties.

Chemical Identity and Structure

This compound, with the IUPAC name 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid, is a dicarboxylic acid monoamide.[1][2] It is primarily used to control bacterial leaf blight in rice.[3]

| Property | Value |

| Chemical Formula | C₁₄H₅Cl₆NO₃[2][3][4] |

| Molecular Weight | 447.91 g/mol [1][3][4] |

| CAS Number | 76280-91-6[2][3] |

| Appearance | White crystalline powder[3] |

| Melting Point | 198.5 °C[3] |

Predicted Spectral Data

Due to the limited availability of public experimental spectra, the following data are predicted based on the known chemical structure of this compound. These predictions serve as a reference for researchers conducting empirical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~8.5 - 9.5 | Singlet | 1H | -NH- |

| ~7.2 - 7.6 | Multiplet | 3H | Aromatic protons on the dichlorophenyl ring |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165 - 170 | C=O | Carboxylic acid carbonyl |

| ~160 - 165 | C=O | Amide carbonyl |

| ~120 - 140 | Aromatic C | Carbons of the tetrachlorobenzoyl and dichlorophenyl rings |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 - 3100 | Medium | N-H stretch (Amide) |

| ~1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 - 1630 | Strong | C=O stretch (Amide I) |

| ~1600 - 1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1550 - 1500 | Medium | N-H bend (Amide II) |

| ~1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| ~850 - 550 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment |

| 447 | [M]⁺ (Molecular Ion) |

| 430 | [M - OH]⁺ |

| 412 | [M - Cl]⁺ |

| 286 | [C₇HCl₄O₂]⁺ (Tetrachlorophthalic anhydride moiety) |

| 161 | [C₆H₄Cl₂N]⁺ (Dichloroaniline moiety) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data of this compound.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 30-45 degree pulse angle with proton decoupling.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR Protocol

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant absorption peaks.

-

Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry Protocol

-

Sample Introduction:

-

Introduce a small amount of this compound into the ion source, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the gas phase.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

Detect the separated ions.

-

Generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

References

Tecloftalam: A Technical Guide to its Solubility in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tecloftalam, a potent benzanilide fungicide. Understanding the solubility of this compound is critical for its formulation, delivery, and efficacy in agricultural applications, as well as for assessing its environmental fate. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key processes related to its application and analysis.

Core Physicochemical Properties

This compound presents as a white crystalline powder.[1][2][3] Key physicochemical properties that influence its solubility are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₅Cl₆NO₃ | [1][4] |

| Molecular Weight | 447.91 g/mol | [1] |

| Melting Point | 198-199 °C | [5] |

| pKa | 1.07 ± 0.50 (Predicted) | [1][2] |

| logP (XLogP3) | 5.8 | [4] |

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Aqueous Solubility

The solubility of this compound in water is low, a characteristic typical of its chemical class.

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source(s) |

| Water | 20 | 7 | 14.0 | [6] |

| Water | 26 | Not Specified | 14.0 | [5] |

Organic Solvent Solubility

This compound exhibits a wide range of solubilities in organic solvents, which is crucial information for formulation development and analytical method design.

| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |

| Dimethylformamide | 20 | 162 | [5] |

| Dioxane | 20 | 64.8 | [5] |

| Acetone | 20 | 25.6 | [5][6] |

| Ethanol | 20 | 19.2 | [5] |

| Ethyl Acetate | 20 | 8.7 | [5] |

| Methanol | 20 | 5.4 | [5] |

| Benzene | 20 | 0.95 | [5] |

| Xylene | 20 | 0.16 | [5] |

Note: Some sources provide qualitative solubility descriptions, such as "slightly soluble" in DMSO and Methanol, and "slightly soluble with heating" in Ethyl Acetate.[1][2][7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for key experimental protocols that can be employed for this compound.

Shake-Flask Method for Aqueous and Organic Solubility (Adapted from OECD Guideline 105)

This method, considered the "gold standard" for determining thermodynamic solubility, involves equilibrating an excess of the solid compound with a solvent over a defined period.

a. Materials and Equipment:

-

This compound (analytical standard, >99% purity)

-

Solvent of interest (e.g., deionized water, organic solvent)

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 20°C or 26°C). Agitate the flasks for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/L or g/L based on the measured concentration and the dilution factor.

HPLC-Based Method for Quantification

High-Performance Liquid Chromatography is a precise and widely used technique for quantifying the concentration of this compound in saturated solutions.

a. Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at a suitable wavelength (e.g., 220 nm)

b. Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: General mode of action of this compound against bacterial pathogens.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. This compound (Ref: SF 7402) [sitem.herts.ac.uk]

- 5. acri.gov.tw [acri.gov.tw]

- 6. pharmatutor.org [pharmatutor.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Silico Modeling of Tecloftalam Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecloftalam is a potent benzanilide fungicide and bactericide, primarily utilized for the control of bacterial leaf blight in rice, a disease caused by Xanthomonas oryzae pv. oryzae (Xoo).[1][2][3] Its mode of action is broadly understood to involve the disruption of essential enzymatic functions and interference with cellular metabolism.[3] However, the precise molecular targets and the specifics of its binding interactions remain largely uncharacterized. This technical guide provides a comprehensive framework for the in-silico modeling of this compound binding sites, offering researchers a structured approach to elucidate its mechanism of action at a molecular level. Given the absence of specific studies on this compound, this guide presents a hypothetical in-silico workflow targeting a plausible enzyme in Xanthomonas oryzae pv. oryzae, the dnaN-encoded Beta-sliding clamp protein, which has been identified as a potential drug target.[4] This document outlines detailed methodologies for computational and experimental validation, presents data in a structured format, and includes visualizations of key workflows and pathways to facilitate a deeper understanding of this compound's potential binding interactions.

Introduction to this compound and its Target Pathogen

This compound (IUPAC name: 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid) is a phthalamic acid derivative with established efficacy against Xanthomonas oryzae pv. oryzae (Xoo).[1][5] Xoo is a gram-negative bacterium that causes significant yield losses in rice production worldwide. A key virulence mechanism of Xoo is its Type III Secretion System (T3SS), which injects effector proteins into the host plant cells to suppress defense responses and facilitate infection.[6] The disruption of essential enzymatic processes within Xoo is the basis of this compound's bactericidal activity.

Hypothetical Target Selection: dnaN-Encoded Beta-Sliding Clamp

In the absence of definitive targets for this compound, a rational approach to in-silico modeling involves selecting a well-characterized and essential protein in Xoo. The dnaN-encoded Beta-sliding clamp protein presents a compelling hypothetical target. This protein is crucial for DNA replication and repair, making it an attractive target for antimicrobial agents. Its essentiality for bacterial survival suggests that its inhibition would have a significant bactericidal effect.[4]

In-Silico Modeling Workflow

The following workflow outlines a comprehensive in-silico approach to investigate the binding of this compound to the Beta-sliding clamp protein of Xoo.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound can be obtained from databases like PubChem (CID 53469).[1] The ligand is then prepared for docking by assigning appropriate atom types and charges, and its geometry is optimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The crystal structure of the Xanthomonas oryzae pv. oryzae Beta-sliding clamp protein (if available) is retrieved from the Protein Data Bank (PDB). In its absence, a homology model can be generated. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of ionizable residues are determined at a physiological pH.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding pose of this compound within the active or allosteric sites of the Beta-sliding clamp protein. This process involves systematically sampling different conformations of the ligand within the protein's binding pocket and scoring each pose based on a scoring function that estimates the binding affinity.

Molecular Dynamics Simulation

To assess the stability of the predicted this compound-protein complex and to refine the binding pose, molecular dynamics (MD) simulations are conducted. The complex is solvated in a water box with appropriate counter-ions, and the system is subjected to energy minimization and equilibration. A production MD run of sufficient duration (e.g., 100 ns) is then performed to observe the dynamic behavior of the complex.

Binding Free Energy Calculation

Post-MD simulation, the binding free energy of the this compound-protein complex can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity by considering the solvent effects.

Hypothetical Signaling Pathway Inhibition

Inhibition of the Beta-sliding clamp by this compound would directly interfere with DNA replication and repair, leading to cell cycle arrest and ultimately, bacterial cell death.

Quantitative Data Summary

While specific quantitative data for this compound's binding affinity is not yet available, the following table illustrates how such data from in-silico and experimental studies would be presented.

| Parameter | Value | Method | Reference |

| In-Silico Data | |||

| Docking Score | -X.X kcal/mol | Molecular Docking | [Hypothetical] |

| Binding Free Energy (ΔG) | -Y.Y kcal/mol | MM/PBSA or MM/GBSA | [Hypothetical] |

| Experimental Data | |||

| Dissociation Constant (Kd) | Z.Z μM | Isothermal Titration Calorimetry | [Hypothetical] |

| IC50 | A.A μM | In vitro activity assay | [Hypothetical] |

| MIC | B.B μg/mL | Broth microdilution | [Hypothetical] |

Experimental Protocols for Validation

In-silico predictions must be validated through rigorous experimental procedures. The following are key experimental protocols that can be employed.

Protein Expression and Purification

-

Objective: To produce a sufficient quantity of the pure Beta-sliding clamp protein for biophysical and biochemical assays.

-

Methodology:

-

Clone the dnaN gene from Xanthomonas oryzae pv. oryzae into an expression vector (e.g., pET vector with a His-tag).

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the cells at an optimal temperature.

-

Lyse the cells and purify the His-tagged protein using nickel-affinity chromatography.

-

Further purify the protein using size-exclusion chromatography to ensure homogeneity.

-

Confirm the identity and purity of the protein using SDS-PAGE and Western blotting.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-protein interaction.

-

Methodology:

-

Prepare solutions of the purified Beta-sliding clamp protein and this compound in a suitable buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the protein solution while monitoring the heat changes.

-

Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.

-

In Vitro Antibacterial Activity Assay

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Xanthomonas oryzae pv. oryzae.

-

Methodology:

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of Xoo.

-

Incubate the plate at an optimal temperature for bacterial growth.

-

Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

Conclusion

This technical guide provides a robust framework for investigating the binding sites and mechanism of action of this compound through a combination of in-silico modeling and experimental validation. By focusing on a plausible hypothetical target, the dnaN-encoded Beta-sliding clamp protein in Xanthomonas oryzae pv. oryzae, this guide offers a clear path for researchers to generate valuable data on the molecular interactions of this important bactericide. The detailed workflows, data presentation formats, and experimental protocols are designed to facilitate a systematic and thorough investigation, ultimately contributing to a deeper understanding of this compound's efficacy and potentially guiding the development of novel antimicrobial agents.

References

- 1. This compound | C14H5Cl6NO3 | CID 53469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound (Ref: SF 7402) [sitem.herts.ac.uk]

- 4. Subtractive genomics study of Xanthomonas oryzae pv. Oryzae reveals repurposable drug candidate for the treatment of bacterial leaf blight in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. pjoes.com [pjoes.com]

Methodological & Application

Application Note: Analysis of Tecloftalam Residues in Soil by HPLC-UV

Abstract

This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Tecloftalam residues in soil samples. The protocol provides a comprehensive workflow, including sample preparation, chromatographic conditions, and method validation guidelines. The described method is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction